molecular formula C15H18F3NO2 B12271796 (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester

Cat. No.: B12271796
M. Wt: 301.30 g/mol
InChI Key: VRHSRTQHWKDODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester is a chiral compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyrrolidine ring, makes it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using a chiral auxiliary or chiral catalyst to introduce the required stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl 1-benzyl-5-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-8-13(15(16,17)18)19(10-12)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3

InChI Key

VRHSRTQHWKDODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N(C1)CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.